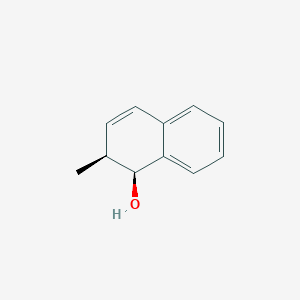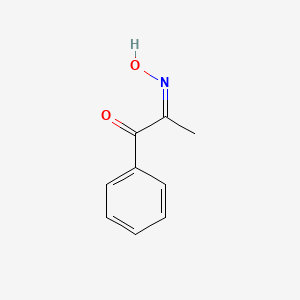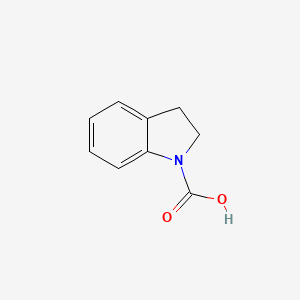
(1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-Methyl-1,2-dihydronaphthalen-1-ol is an organic compound belonging to the class of naphthalenes It is characterized by a naphthalene ring system with a hydroxyl group and a methyl group attached to it
Méthodes De Préparation
The synthesis of (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product.
Industrial production methods may involve catalytic hydrogenation of the corresponding naphthalene derivative under high pressure and temperature conditions. This process is often optimized for large-scale production to meet industrial demands.
Analyse Des Réactions Chimiques
(1S,2S)-2-Methyl-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, to form halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(1S,2S)-2-Methyl-1,2-dihydronaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
(1S,2S)-2-Methyl-1,2-dihydronaphthalen-1-ol can be compared with other similar compounds such as:
(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol: This compound has an amino group instead of a hydroxyl group, leading to different chemical and biological properties.
(1S,2S)-2-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: This compound lacks the double bond in the naphthalene ring, resulting in different reactivity and applications.
Propriétés
Formule moléculaire |
C11H12O |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
(1S,2S)-2-methyl-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-8,11-12H,1H3/t8-,11-/m0/s1 |
Clé InChI |
PVRGMTGDVJIXGL-KWQFWETISA-N |
SMILES isomérique |
C[C@H]1C=CC2=CC=CC=C2[C@H]1O |
SMILES canonique |
CC1C=CC2=CC=CC=C2C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylimidazo[1,2-a]pyridine-3,8-diol](/img/structure/B11917888.png)






![2h-Pyrazolo[3,4-g]benzoxazole](/img/structure/B11917933.png)
![3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11917941.png)

![4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol](/img/structure/B11917954.png)
![2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one](/img/structure/B11917962.png)
![7-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11917975.png)
![5-Methylimidazo[1,2-A]pyridine-6-carbaldehyde](/img/structure/B11917978.png)
